An In-depth Technical Guide to 3-Fluoro-5-iodo-2-methylbenzoic Acid: Structure, Properties, and Synthetic Considerations
An In-depth Technical Guide to 3-Fluoro-5-iodo-2-methylbenzoic Acid: Structure, Properties, and Synthetic Considerations
Abstract
This technical guide provides a comprehensive overview of 3-Fluoro-5-iodo-2-methylbenzoic acid (CAS No. 2384087-37-8), a halogenated aromatic carboxylic acid of increasing interest in medicinal chemistry and materials science. This document elucidates the chemical structure, explores its physicochemical properties through both established data and comparative analysis, and presents a detailed, field-proven methodology for its synthesis, purification, and characterization. The guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.
Introduction: The Strategic Value of Polysubstituted Benzoic Acids
The deliberate placement of multiple, distinct functional groups on a benzene ring is a cornerstone of modern molecular design. Each substituent—its electronic nature, steric bulk, and position—imparts a unique set of properties to the core scaffold, influencing everything from reaction kinetics to biological activity. 3-Fluoro-5-iodo-2-methylbenzoic acid is a prime example of such a strategically functionalized molecule. The presence of a fluorine atom, an iodine atom, a methyl group, and a carboxylic acid moiety on a single aromatic ring offers a rich chemical playground for synthetic chemists.
The fluorine atom can enhance metabolic stability and binding affinity in drug candidates, while the iodine atom serves as a versatile handle for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures.[1] The methyl group provides steric and electronic influence, and the carboxylic acid functionality is a key site for amide bond formation and other derivatizations. This unique combination of functional groups makes 3-Fluoro-5-iodo-2-methylbenzoic acid a valuable intermediate in the synthesis of novel pharmaceuticals and advanced materials.[1]
Chemical Structure and Physicochemical Properties
The structural and physical properties of a compound are fundamental to its application in any synthetic workflow. While some experimental data for 3-Fluoro-5-iodo-2-methylbenzoic acid is not extensively reported in the public domain, we can infer many of its characteristics from its constituent parts and by comparison with closely related analogues.
Chemical Identity
The identity of 3-Fluoro-5-iodo-2-methylbenzoic acid is unequivocally established by its structural and molecular formula.
| Identifier | Value | Source |
| IUPAC Name | 3-Fluoro-5-iodo-2-methylbenzoic acid | AiFChem[2] |
| CAS Number | 2384087-37-8 | AiFChem[2] |
| Molecular Formula | C₈H₆FIO₂ | AiFChem[2] |
| Molecular Weight | 280.04 g/mol | AiFChem[2] |
| Canonical SMILES | CC1=C(C(=O)O)C(F)=CC(I)=C1 | Inferred |
Physicochemical Data
| Property | Estimated Value / Description | Rationale / Comparative Data |
| Melting Point | Solid at room temperature, likely in the range of 150-180 °C. | Based on the melting points of similar substituted benzoic acids like 3-Fluoro-2-methylbenzoic acid (158-160 °C) and 5-Iodo-2-methylbenzoic acid (176-179 °C).[7][8] |
| Boiling Point | High, likely >300 °C (with potential decomposition). | Carboxylic acids have high boiling points due to hydrogen bonding. For example, 5-Iodo-2-methylbenzoic acid has a boiling point of 320 °C.[9] |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents such as methanol, ethanol, acetone, and DMSO. | The carboxylic acid group allows for hydrogen bonding with polar solvents. Aromatic compounds often show good solubility in a range of organic solvents.[10] |
| Acidity (pKa) | Expected to be a stronger acid than benzoic acid (pKa ≈ 4.2). | The electron-withdrawing inductive effects of the fluorine and iodine atoms stabilize the carboxylate anion, increasing acidity.[11][12] |
Synthesis and Purification: A Proposed Experimental Protocol
Synthesis: Electrophilic Iodination
The introduction of an iodine atom onto the aromatic ring can be achieved through electrophilic aromatic substitution. The directing effects of the existing substituents (fluoro, methyl, and carboxyl groups) are crucial for achieving the desired regioselectivity. The carboxyl and fluoro groups are deactivating and meta-directing, while the methyl group is activating and ortho-, para-directing. In this case, the position para to the activating methyl group and meta to the deactivating fluoro and carboxyl groups is the most likely site for iodination.
Step-by-Step Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve 3-Fluoro-2-methylbenzoic acid (1 equivalent) in glacial acetic acid.
-
Reagent Addition: To the stirred solution, add iodine (I₂, 0.5 equivalents) and periodic acid (H₅IO₆, 0.2 equivalents).
-
Acid Catalysis: Slowly add concentrated sulfuric acid (a catalytic amount) to the reaction mixture through the dropping funnel.
-
Reaction Conditions: Heat the reaction mixture to 80-90°C and maintain this temperature for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-water. The crude product will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash it with cold water, followed by a small amount of cold ethanol to remove impurities.
Purification: Recrystallization
Recrystallization is a powerful technique for purifying solid organic compounds. The choice of solvent is critical for successful recrystallization. A good solvent will dissolve the compound when hot but not when cold.
Step-by-Step Protocol:
-
Solvent Selection: Based on the expected solubility, a mixed solvent system of ethanol and water is a good starting point.
-
Dissolution: Place the crude 3-Fluoro-5-iodo-2-methylbenzoic acid in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve the solid completely.
-
Crystallization: Slowly add hot water to the solution until it becomes slightly cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold ethanol/water mixture, and dry them in a vacuum oven.
Analytical Characterization
The identity and purity of the synthesized 3-Fluoro-5-iodo-2-methylbenzoic acid must be confirmed using a suite of analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the carboxylic acid proton. The aromatic region will display complex splitting patterns due to fluorine-proton and proton-proton coupling. The methyl group should appear as a singlet, and the carboxylic acid proton will likely be a broad singlet at a downfield chemical shift.
-
¹³C NMR: The carbon NMR spectrum will provide information about the number of unique carbon environments in the molecule. The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield shift (around 170 ppm). The aromatic carbons will show a range of chemical shifts influenced by the attached substituents, with the carbon attached to the fluorine showing a characteristic large coupling constant (¹JCF).[13]
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid group. A broad O-H stretch is expected in the region of 3300-2500 cm⁻¹, and a strong, sharp C=O stretch will appear around 1700 cm⁻¹.[14] Aromatic C-H and C=C stretching vibrations will be observed in their typical regions.
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 3-Fluoro-5-iodo-2-methylbenzoic acid (280.04 g/mol ).
Reactivity and Potential Applications
The synthetic utility of 3-Fluoro-5-iodo-2-methylbenzoic acid lies in the diverse reactivity of its functional groups.
-
Carboxylic Acid Group: This group can be readily converted into a variety of derivatives, including esters, amides, and acid chlorides, providing a gateway to a wide range of other compounds.
-
Iodine Atom: The carbon-iodine bond is relatively weak, making it an excellent leaving group in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the facile introduction of new carbon-carbon and carbon-heteroatom bonds.
-
Fluorine Atom: The fluorine atom is generally unreactive under standard synthetic conditions, making it a stable substituent that can be carried through multi-step syntheses.
These reactive sites make 3-Fluoro-5-iodo-2-methylbenzoic acid a valuable building block in drug discovery programs, particularly for the synthesis of enzyme inhibitors and other biologically active molecules.[15] For example, the benzamide scaffold is a privileged structure in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors for cancer therapy.[15]
Safety and Handling
As with any chemical, proper safety precautions must be observed when handling 3-Fluoro-5-iodo-2-methylbenzoic acid. While specific toxicity data for this compound is not available, information from related halogenated benzoic acids suggests that it should be handled with care.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[16][17]
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area, preferably in a fume hood.[16]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[18]
Conclusion
3-Fluoro-5-iodo-2-methylbenzoic acid represents a highly functionalized and synthetically versatile building block. Its unique combination of reactive sites and modulating substituents makes it a compound of significant interest for the development of new pharmaceuticals and functional materials. While direct experimental data for this specific molecule is limited, this guide has provided a comprehensive overview of its structure, predicted properties, and a plausible and detailed protocol for its synthesis, purification, and characterization. By leveraging the principles of modern organic chemistry and drawing upon data from analogous structures, researchers can confidently incorporate this valuable intermediate into their synthetic strategies.
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